molecular formula C22H23ClN2O4 B7752372 N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7752372
M. Wt: 414.9 g/mol
InChI Key: MQZITLCBAPTNOO-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine Moiety: This step involves the attachment of the pyrrolidine group to the benzofuran core, often through nucleophilic substitution reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro group or reduce the benzofuran ring.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could introduce a variety of new functional groups.

Scientific Research Applications

N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the pyrrolidine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c1-13-20(22(27)24-14-5-7-18(28-2)16(23)11-14)21-15(12-25-9-3-4-10-25)17(26)6-8-19(21)29-13/h5-8,11,26H,3-4,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZITLCBAPTNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCCC3)O)C(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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